2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester
Overview
Description
2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C15H19BF3NO4 and a molecular weight of 345.12 g/mol . This compound is part of the boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of 2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester typically involves the reaction of 2-Acetamido-4-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Scientific Research Applications
2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester can be compared with other boronic esters such as:
2-(Trifluoromethoxy)phenylboronic acid, pinacol ester: Similar in structure but lacks the acetamido group, which can affect its reactivity and applications.
4-(2-Iodoethynyl)phenylboronic acid, pinacol ester: Contains an iodoethynyl group, which provides different reactivity and applications in organic synthesis.
3-(Trifluoromethoxy)phenylboronic acid, pinacol ester: Similar in structure but with different substitution patterns, affecting its chemical properties and uses.
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BF3NO4/c1-9(21)20-12-8-10(22-15(17,18)19)6-7-11(12)16-23-13(2,3)14(4,5)24-16/h6-8H,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWPFRXCCCYAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674911 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-56-9 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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